molecular formula C5H7NO2S B8678207 4-Methyl-2-methylsulphinyloxazole CAS No. 62124-51-0

4-Methyl-2-methylsulphinyloxazole

Cat. No.: B8678207
CAS No.: 62124-51-0
M. Wt: 145.18 g/mol
InChI Key: ONKNTGBPBLBZFN-UHFFFAOYSA-N
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Description

4-Methyl-2-methylsulphinyloxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at position 4 and a methylsulphinyl (CH₃S(O)-) group at position 2.

Properties

CAS No.

62124-51-0

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

4-methyl-2-methylsulfinyl-1,3-oxazole

InChI

InChI=1S/C5H7NO2S/c1-4-3-8-5(6-4)9(2)7/h3H,1-2H3

InChI Key

ONKNTGBPBLBZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)S(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Sulfamethoxazole and Related Sulfonamides

Sulfamethoxazole (C₁₀H₁₁N₃O₃S, MW 253.28 g/mol) is a sulfonamide antibiotic with a 5-methylisoxazole ring linked to a 4-aminobenzenesulfonamide group. Key comparisons include:

  • Structural Differences : Unlike 4-Methyl-2-methylsulphinyloxazole, Sulfamethoxazole incorporates a sulfonamide (-SO₂NH₂) group, which is critical for its antibacterial activity via dihydropteroate synthase inhibition. The methylsulphinyl group in the target compound may alter electronic properties and solubility but lacks the sulfonamide’s enzyme-targeting capability .
Property This compound Sulfamethoxazole
Molecular Formula C₅H₇NO₂S* C₁₀H₁₁N₃O₃S
Molecular Weight (g/mol) ~145.18† 253.28
Key Functional Groups Methylsulphinyl, oxazole Sulfonamide, methylisoxazole
Bioactivity Not explicitly documented Antibacterial (DHPS inhibition)

*Inferred formula based on structure. †Calculated from atomic masses.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Metsulfuron methyl (C₁₄H₁₅N₅O₆S, MW 381.36 g/mol) is a sulfonylurea herbicide containing a triazine ring and a sulfonylurea bridge. Comparisons include:

  • Structural Divergence : The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity (acetolactate synthase inhibition). However, both compounds feature sulfonyl-related groups (methylsulphinyl vs. sulfonylurea), which may influence reactivity in hydrolysis or oxidation pathways .

Physicochemical and Reactivity Profiles

  • Stability : Methylsulphinyl groups are susceptible to reduction (e.g., to thioethers) or oxidation (to sulfones), unlike Sulfamethoxazole’s stable sulfonamide group .
  • Synthetic Pathways : Sulfamethoxazole is synthesized via sulfonation of 5-methylisoxazol-3-amine, whereas this compound may derive from oxidation of 2-methylthio-4-methyloxazole .

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